methyl (2E)-3-(dimethylamino)-2-(4-methylbenzenesulfonyl)prop-2-enoate
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Overview
Description
Methyl (2E)-3-(dimethylamino)-2-(4-methylbenzenesulfonyl)prop-2-enoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a dimethylamino group, a methylbenzenesulfonyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-(dimethylamino)-2-(4-methylbenzenesulfonyl)prop-2-enoate typically involves the reaction of dimethylamine with an appropriate sulfonyl chloride, followed by esterification. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2E)-3-(dimethylamino)-2-(4-methylbenzenesulfonyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
Methyl (2E)-3-(dimethylamino)-2-(4-methylbenzenesulfonyl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl (2E)-3-(dimethylamino)-2-(4-methylbenzenesulfonyl)prop-2-enoate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2E)-3-(dimethylamino)-2-(4-chlorobenzenesulfonyl)prop-2-enoate
- Methyl (2E)-3-(dimethylamino)-2-(4-nitrobenzenesulfonyl)prop-2-enoate
- Methyl (2E)-3-(dimethylamino)-2-(4-methoxybenzenesulfonyl)prop-2-enoate
Uniqueness
Methyl (2E)-3-(dimethylamino)-2-(4-methylbenzenesulfonyl)prop-2-enoate is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and interaction with biological targets. This structural feature may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
Molecular Formula |
C13H17NO4S |
---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
methyl (E)-3-(dimethylamino)-2-(4-methylphenyl)sulfonylprop-2-enoate |
InChI |
InChI=1S/C13H17NO4S/c1-10-5-7-11(8-6-10)19(16,17)12(9-14(2)3)13(15)18-4/h5-9H,1-4H3/b12-9+ |
InChI Key |
VULMOWIGGNQJAN-FMIVXFBMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C(=C/N(C)C)/C(=O)OC |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(=CN(C)C)C(=O)OC |
Origin of Product |
United States |
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